molecular formula C13H27ClN2O2 B566817 (R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride CAS No. 1240588-24-2

(R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride

Cat. No. B566817
CAS RN: 1240588-24-2
M. Wt: 278.821
InChI Key: CADRPFQADWMMKS-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it an attractive target for further investigation.

Scientific Research Applications

Chiral Deprotonation in Medicinal Synthesis A study describes the use of (R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride in the chiral deprotonation of piperazine. This methodology was employed for synthesizing an advanced chiral intermediate used in the parallel synthesis of various medically relevant molecules (McDermott, Campbell & Ertan, 2008).

Auxiliary in Dipeptide Synthesis Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared and used as an auxiliary in dipeptide synthesis. This process involved the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and involved the use of the compound in the oxidative coupling and Michael additions (Studer, Hintermann & Seebach, 1995).

Synthesis of tert-Butyl Esters The compound has been instrumental in the synthesis and structural modification of tert-butyl esters, particularly in introducing N,N-dimethylaminomethylene group in the E-and Z-isomeric forms. This synthesis has applications in the development of compounds with potential medicinal properties (Vorona et al., 2007).

Synthesis of tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate This compound has been used in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate. The methodology involved reactions with L-selectride and Mitsunobu reaction, demonstrating its utility in creating specific molecular configurations (Boev et al., 2015).

properties

IUPAC Name

tert-butyl (3R)-3-tert-butylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADRPFQADWMMKS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721400
Record name tert-Butyl (3R)-3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 3-tert-butylpiperazine-1-carboxylate hydrochloride

CAS RN

1240588-24-2
Record name tert-Butyl (3R)-3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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